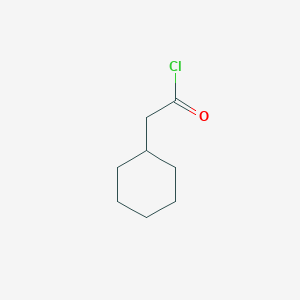
2,3-Dimethoxybenzyl chloride
Vue d'ensemble
Description
2,3-Dimethoxybenzyl chloride: is an organic compound with the molecular formula C₉H₁₁ClO₂ . It is a derivative of benzyl chloride, where two methoxy groups are substituted at the 2 and 3 positions of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry .
Mécanisme D'action
Target of Action
The primary target of 2,3-Dimethoxybenzyl chloride is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to the aromatic ring, which is highly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
this compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a leaving group in the molecule of this compound . This leads to the formation of a new bond and the release of the leaving group .
Biochemical Pathways
It is known that the compound can participate in various organic synthesis reactions, including those involving protecting groups . These reactions can influence a wide range of biochemical pathways, depending on the specific context and conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxybenzyl chloride can be synthesized through several methods. One common method involves the chlorination of 2,3-dimethoxybenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions . The reaction typically proceeds as follows:
2,3-Dimethoxybenzyl alcohol+SOCl2→2,3-Dimethoxybenzyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethoxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Reduction: Reduction of this compound can yield 2,3-dimethoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 2,3-Dimethoxybenzaldehyde.
Reduction: 2,3-Dimethoxybenzyl alcohol.
Applications De Recherche Scientifique
2,3-Dimethoxybenzyl chloride has several applications in scientific research:
Comparaison Avec Des Composés Similaires
3,5-Dimethoxybenzyl chloride: Similar structure but with methoxy groups at the 3 and 5 positions.
2,5-Dimethoxybenzyl chloride: Methoxy groups at the 2 and 5 positions.
Uniqueness: 2,3-Dimethoxybenzyl chloride is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties and reactivity compared to its analogs .
Propriétés
IUPAC Name |
1-(chloromethyl)-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRVJLUCLPUZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374303 | |
| Record name | 2,3-dimethoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3893-01-4 | |
| Record name | 2,3-dimethoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3893-01-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Dibenzo[b,d]furan-2-sulfonyl chloride](/img/structure/B1302676.png)






